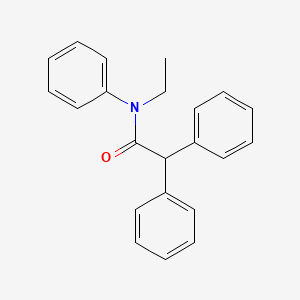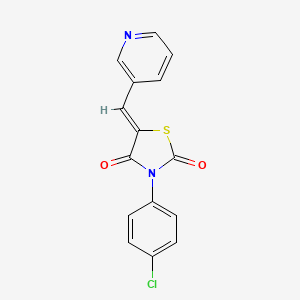
3-(4-chlorophenyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione, commonly known as CPMT, is a compound that belongs to the family of thiazolidinediones. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of CPMT is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. CPMT has been shown to activate PPARγ, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
CPMT has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CPMT has also been shown to have antioxidant effects, which may protect cells from oxidative stress. In addition, CPMT has been shown to improve glucose and lipid metabolism, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPMT for lab experiments is its low toxicity. It has been shown to have low cytotoxicity in vitro, which makes it a safe compound to work with. In addition, CPMT is relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of CPMT for lab experiments is its poor solubility in water. This can make it difficult to work with in aqueous solutions and may limit its applications in certain experiments.
Future Directions
There are many potential future directions for research on CPMT. One area of interest is its potential applications in the treatment of metabolic disorders such as diabetes and obesity. CPMT has been shown to improve glucose and lipid metabolism, and further research in this area could lead to the development of new treatments for these conditions. Another area of interest is its potential applications in cancer research. CPMT has been shown to inhibit the growth of cancer cells in vitro, and further research in this area could lead to the development of new cancer treatments. Finally, there is potential for research on the synthesis of CPMT and its derivatives, which could lead to the development of new compounds with improved properties and applications.
Synthesis Methods
The synthesis of CPMT involves the reaction of 4-chlorobenzaldehyde and 3-pyridinecarboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield CPMT. The synthesis of CPMT has been studied extensively, and various modifications have been proposed to improve its yield and purity.
Scientific Research Applications
CPMT has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. CPMT has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2S/c16-11-3-5-12(6-4-11)18-14(19)13(21-15(18)20)8-10-2-1-7-17-9-10/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDGSZKVVCBEJF-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6026032.png)
![N-cyclopentyl-6-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6026042.png)
![N-(3-pyridinylmethyl)-3-{1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinyl}propanamide](/img/structure/B6026050.png)
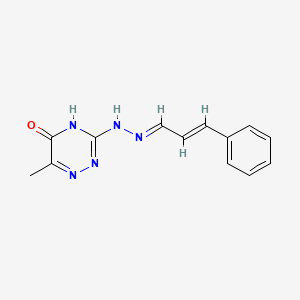
![3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one](/img/structure/B6026061.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B6026066.png)
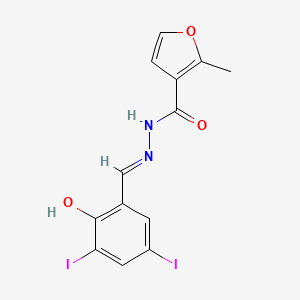
![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026078.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6026083.png)
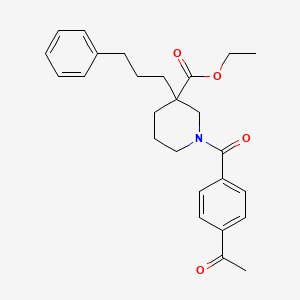
![3-(6-fluoro-1H-indol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6026116.png)
![1-(2-chlorobenzyl)-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6026121.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6026132.png)
